molecular formula C18H13F2N3OS B2384243 2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450342-92-4

2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2384243
CAS No.: 450342-92-4
M. Wt: 357.38
InChI Key: HCTWNXKAKBKBQX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group . The presence of fluorine atoms and a thienopyrazole group (a fused ring system containing a thiophene and a pyrazole ring) could potentially give this compound unique properties, but without specific studies or data, it’s difficult to predict its exact characteristics .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzamide group, a thienopyrazole group, and two fluorine atoms. These groups are likely to influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution. The presence of fluorine atoms could also affect the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could increase its lipophilicity, while the amide group could form hydrogen bonds .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has explored the use of thiophenylhydrazonoacetates in heterocyclic synthesis, leading to the development of diverse derivatives including pyrazoles and pyrimidines. These compounds are synthesized by coupling diazo compounds with cyanoacetate or acetoacetate, demonstrating the versatility of thiophene-based compounds in creating pharmacologically relevant structures (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).

Fluorinated Heterocycles

Another study highlights the use of 2-fluoroacrylic building blocks for the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, and other fluorinated heterocyclic compounds. This research demonstrates the importance of fluorinated compounds in medicinal chemistry due to their unique physicochemical properties, which can enhance the biological activity and bioavailability of pharmaceuticals (G. Shi, Qian Wang, & M. Schlosser, 1996).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives, synthesized from specific benzamide compounds, have been studied for their antiproliferative activities against various cell lines, including HeLa and C6. This research underscores the potential therapeutic applications of benzamide derivatives in cancer treatment, where some compounds exhibited promising antitumor activity comparable to established anticancer drugs (Samet Mert, A. S. Yaglıoglu, I. Demirtaş, & R. Kasımoğulları, 2014).

Fluorometric Sensing

A novel application involves the use of pyrazoline derivatives for metal ion selectivity based on fluorometric detection. This research highlights the potential of benzamide derivatives in developing selective sensors for metal ions, which could have implications in environmental monitoring and diagnostic applications (Ebru Bozkurt & H. Gul, 2018).

Mechanism of Action

Without specific biological or pharmacological data, it’s not possible to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and effects. It could potentially be of interest in fields such as medicinal chemistry or materials science, but further studies would be needed to explore these possibilities .

Properties

IUPAC Name

2-fluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3OS/c19-11-5-7-12(8-6-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTWNXKAKBKBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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